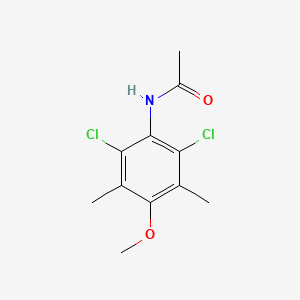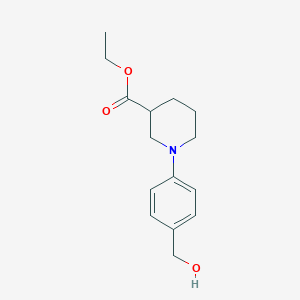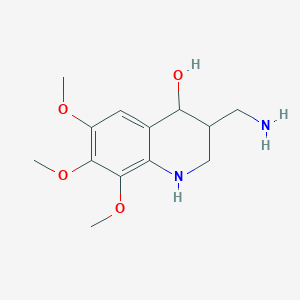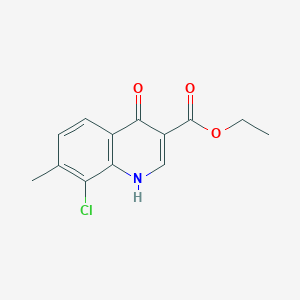![molecular formula C13H16N4O2 B15065330 7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one CAS No. 527752-41-6](/img/structure/B15065330.png)
7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a morpholinomethyl group, which contributes to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the amino and morpholinomethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized naphthyridine compounds.
Aplicaciones Científicas De Investigación
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-4-methylcoumarin: Known for its fluorescence properties and used in enzyme assays.
4-Aminocoumarin: Utilized in organic synthesis and as a precursor for other heterocyclic compounds.
7-Amino-4-trifluoromethyl coumarin: Studied for its stability, reactivity, and biological activity.
Uniqueness
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one stands out due to its unique combination of a naphthyridine core and a morpholinomethyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
527752-41-6 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
7-amino-4-(morpholin-4-ylmethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H16N4O2/c14-11-2-1-10-9(7-12(18)16-13(10)15-11)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H3,14,15,16,18) |
Clave InChI |
USYAKIGLZIVYMN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC(=O)NC3=C2C=CC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)






![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

